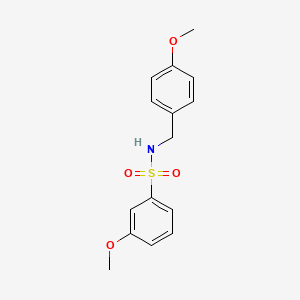![molecular formula C21H19N3O4S B10961293 3-(4-methoxyphenyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]propanamide](/img/structure/B10961293.png)
3-(4-methoxyphenyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenyl group, a nitrophenyl group, and a pyridylsulfanyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:
Nitration: Introduction of the nitro group to the aromatic ring.
Sulfurization: Incorporation of the pyridylsulfanyl group.
Amidation: Formation of the amide bond between the methoxyphenyl and nitrophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-METHOXYPHENYL)-N-(3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE: Similar structure but with a trifluoromethyl group instead of a nitro group.
N-(4-CYANO-3-(TRIFLUOROMETHYL)PHENYL)METHACRYLAMIDE: Contains a cyano and trifluoromethyl group, differing in functional groups and potential reactivity.
Uniqueness
3-(4-METHOXYPHENYL)-N~1~-[3-NITRO-5-(2-PYRIDYLSULFANYL)PHENYL]PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, pyridylsulfanyl group, and methoxyphenyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H19N3O4S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C21H19N3O4S/c1-28-18-8-5-15(6-9-18)7-10-20(25)23-16-12-17(24(26)27)14-19(13-16)29-21-4-2-3-11-22-21/h2-6,8-9,11-14H,7,10H2,1H3,(H,23,25) |
InChI Key |
LMXGVSMOYZGYMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)SC3=CC=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-({cyclohexyl[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}methyl)-4-methoxybenzoate](/img/structure/B10961216.png)
![4-bromo-1,3-dimethyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B10961221.png)
![(2Z,5Z)-5-(2-bromo-5-hydroxybenzylidene)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10961222.png)
![4-chloro-1-ethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10961230.png)
![11-[3-(benzyloxy)phenyl]-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10961251.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10961256.png)


![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclohexylpropanamide](/img/structure/B10961267.png)
![7-(difluoromethyl)-N-methyl-5-(4-methylphenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10961269.png)
![N'-[(3E)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(phenylamino)acetohydrazide (non-preferred name)](/img/structure/B10961270.png)
![({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B10961272.png)

![(3E)-3-{4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B10961287.png)
